5-(4-methoxyphenyl)-2H-pyrrole
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Overview
Description
5-(4-Methoxyphenyl)-2H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2H-pyrrole typically involves the condensation of 4-methoxybenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where 4-methoxybenzaldehyde reacts with pyrrole in the presence of an acid catalyst . Another method involves the use of a palladium-catalyzed cross-coupling reaction between 4-methoxyphenylboronic acid and a suitable pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-2H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site . This inhibition can modulate the production of inflammatory mediators, making it a potential anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
5-(4-Methoxyphenyl)-2H-pyrrole is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2H-pyrrole |
InChI |
InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-7H,8H2,1H3 |
InChI Key |
SWDGJSZQNOXEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCC=C2 |
Origin of Product |
United States |
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